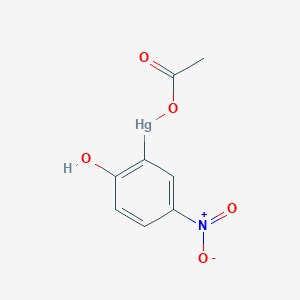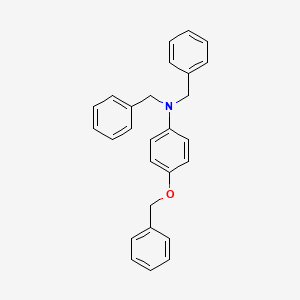
3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and phenyl groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives with carboxylic acid groups under controlled conditions. The reaction often requires catalysts and specific temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and high product purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a chelating agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl- involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial in its role as a chelating agent. This interaction can disrupt metal-dependent biological processes, making it useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Pyridinedicarboxylic acid
- 2,6-Pyridinedicarboxylic acid
- 3,4-Pyridinedicarboxylic acid
- 4-Hydroxy-3,5-pyridinedicarboxylic acid
Uniqueness
3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
62557-85-1 |
|---|---|
Molekularformel |
C20H15NO5 |
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
1-methyl-2-oxo-4,6-diphenylpyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C20H15NO5/c1-21-17(13-10-6-3-7-11-13)15(19(23)24)14(12-8-4-2-5-9-12)16(18(21)22)20(25)26/h2-11H,1H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
SFIMJLKUDXIALU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=C(C1=O)C(=O)O)C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


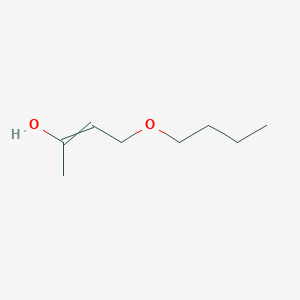
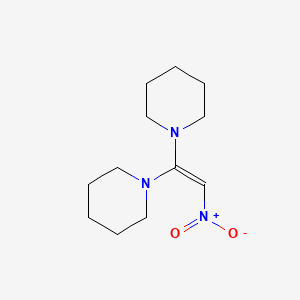

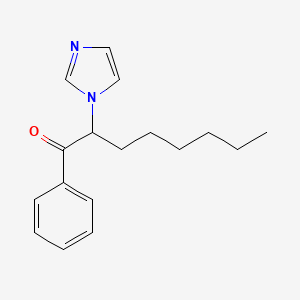

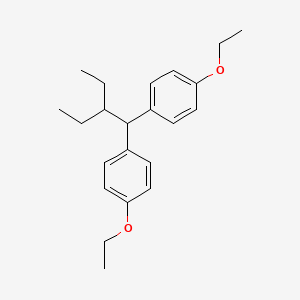
phosphanium chloride](/img/structure/B14512051.png)
![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)
![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)
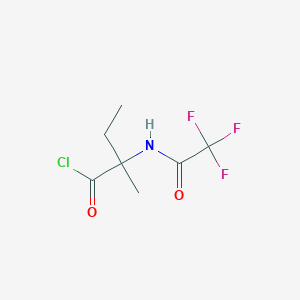
![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
![11-Chlorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14512077.png)
